Cas no 1247923-74-5 ((5-Nitrofuran-2-yl)methanesulfonamide)

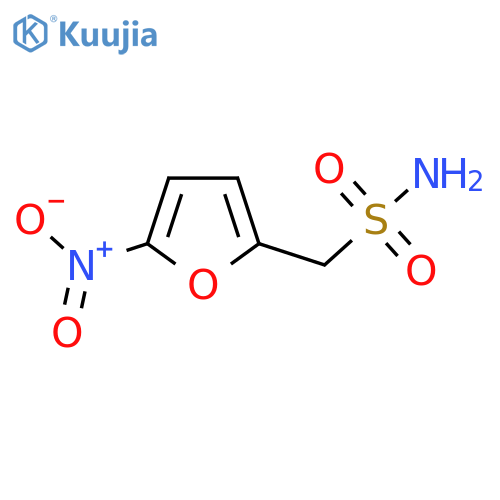

1247923-74-5 structure

商品名:(5-Nitrofuran-2-yl)methanesulfonamide

CAS番号:1247923-74-5

MF:C5H6N2O5S

メガワット:206.176539897919

MDL:MFCD16671883

CID:5242485

PubChem ID:62085629

(5-Nitrofuran-2-yl)methanesulfonamide 化学的及び物理的性質

名前と識別子

-

- (5-nitrofuran-2-yl)methanesulfonamide

- 2-Furanmethanesulfonamide, 5-nitro-

- (5-Nitrofuran-2-yl)methanesulfonamide

-

- MDL: MFCD16671883

- インチ: 1S/C5H6N2O5S/c6-13(10,11)3-4-1-2-5(12-4)7(8)9/h1-2H,3H2,(H2,6,10,11)

- InChIKey: HOJRAVCRTORPGV-UHFFFAOYSA-N

- ほほえんだ: S(CC1=CC=C([N+](=O)[O-])O1)(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 289

- トポロジー分子極性表面積: 128

- 疎水性パラメータ計算基準値(XlogP): -0.3

(5-Nitrofuran-2-yl)methanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-274049-0.25g |

(5-nitrofuran-2-yl)methanesulfonamide |

1247923-74-5 | 0.25g |

$906.0 | 2023-09-10 | ||

| Enamine | EN300-274049-2.5g |

(5-nitrofuran-2-yl)methanesulfonamide |

1247923-74-5 | 2.5g |

$1931.0 | 2023-09-10 | ||

| Enamine | EN300-274049-10.0g |

(5-nitrofuran-2-yl)methanesulfonamide |

1247923-74-5 | 10.0g |

$4052.0 | 2023-03-01 | ||

| Enamine | EN300-274049-5g |

(5-nitrofuran-2-yl)methanesulfonamide |

1247923-74-5 | 5g |

$2858.0 | 2023-09-10 | ||

| Enamine | EN300-274049-0.5g |

(5-nitrofuran-2-yl)methanesulfonamide |

1247923-74-5 | 0.5g |

$946.0 | 2023-09-10 | ||

| Enamine | EN300-274049-5.0g |

(5-nitrofuran-2-yl)methanesulfonamide |

1247923-74-5 | 5.0g |

$2732.0 | 2023-03-01 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01055602-1g |

(5-Nitrofuran-2-yl)methanesulfonamide |

1247923-74-5 | 95% | 1g |

¥4697.0 | 2023-04-04 | |

| Enamine | EN300-274049-1g |

(5-nitrofuran-2-yl)methanesulfonamide |

1247923-74-5 | 1g |

$986.0 | 2023-09-10 | ||

| Ambeed | A1086178-1g |

(5-Nitrofuran-2-yl)methanesulfonamide |

1247923-74-5 | 95% | 1g |

$684.0 | 2024-04-25 | |

| Enamine | EN300-274049-0.05g |

(5-nitrofuran-2-yl)methanesulfonamide |

1247923-74-5 | 0.05g |

$827.0 | 2023-09-10 |

(5-Nitrofuran-2-yl)methanesulfonamide 関連文献

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

1247923-74-5 ((5-Nitrofuran-2-yl)methanesulfonamide) 関連製品

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1247923-74-5)(5-Nitrofuran-2-yl)methanesulfonamide

清らかである:99%

はかる:1g

価格 ($):616.0